molecular formula C25H20N2O4 B4889513 3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid

Cat. No.: B4889513
M. Wt: 412.4 g/mol
InChI Key: MCOSTICOGVRXAM-SWFHOVNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid, also known as CAPABA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CAPABA is a derivative of cinnamic acid and belongs to the class of benzamides.

Mechanism of Action

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a role in various diseases.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects in the body. This compound has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to induce apoptosis (programmed cell death) in cancer cells and reduce the growth of tumors in animal models. This compound has also been found to improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has several advantages for lab experiments. This compound is stable under normal laboratory conditions and can be easily synthesized in large quantities. This compound is also relatively non-toxic and has low side effects. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can limit its use in certain experiments. This compound also has low bioavailability, which can limit its use in in vivo studies.

Future Directions

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has potential for further research in various scientific fields. Some future directions for this compound research include:
1. Studying the effect of this compound on other enzymes and signaling pathways in the body.
2. Developing novel formulations of this compound to improve its solubility and bioavailability.
3. Studying the effect of this compound on other diseases such as diabetes and cardiovascular disease.
4. Investigating the potential use of this compound as a drug delivery system.
5. Studying the effect of this compound on the gut microbiome and its potential use as a prebiotic.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. This compound has several advantages for lab experiments but also has some limitations. Future research directions for this compound include studying its effect on other enzymes and signaling pathways, developing novel formulations, and investigating its potential use as a drug delivery system and prebiotic.

Synthesis Methods

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid can be synthesized by the reaction of cinnamic acid with 3-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline powder with a melting point of 211-213°C.

Scientific Research Applications

3-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid has been studied for its potential therapeutic properties in various scientific research fields. This compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

3-[[(E)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c28-23(15-14-18-8-3-1-4-9-18)27-22(16-19-10-5-2-6-11-19)24(29)26-21-13-7-12-20(17-21)25(30)31/h1-17H,(H,26,29)(H,27,28)(H,30,31)/b15-14+,22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOSTICOGVRXAM-SWFHOVNTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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